molecular formula C11H15ClO5 B14311119 Diethyl (3-chlorobut-2-enoyl)propanedioate CAS No. 110014-13-6

Diethyl (3-chlorobut-2-enoyl)propanedioate

Cat. No.: B14311119
CAS No.: 110014-13-6
M. Wt: 262.68 g/mol
InChI Key: AIOQDZUFZLQJPY-UHFFFAOYSA-N
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Description

Diethyl (3-chlorobut-2-enoyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobut-2-enoyl group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chlorobut-2-enoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3-chlorobut-2-enoyl chloride. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with 3-chlorobut-2-enoyl chloride to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chlorobut-2-enoyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.

    3-Chlorobut-2-enoyl Chloride: Used as the alkylating agent in the synthesis of the compound.

    Aqueous Hydrochloric Acid: Used for hydrolysis of the ester groups.

Major Products Formed

Scientific Research Applications

Diethyl (3-chlorobut-2-enoyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3-chlorobut-2-enoyl)propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-chlorobut-2-enoyl)propanedioate is unique due to the presence of the 3-chlorobut-2-enoyl group, which imparts distinct reactivity and properties compared to other malonic esters. This makes it valuable in specific synthetic applications where such reactivity is desired .

Properties

110014-13-6

Molecular Formula

C11H15ClO5

Molecular Weight

262.68 g/mol

IUPAC Name

diethyl 2-(3-chlorobut-2-enoyl)propanedioate

InChI

InChI=1S/C11H15ClO5/c1-4-16-10(14)9(11(15)17-5-2)8(13)6-7(3)12/h6,9H,4-5H2,1-3H3

InChI Key

AIOQDZUFZLQJPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C=C(C)Cl)C(=O)OCC

Origin of Product

United States

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